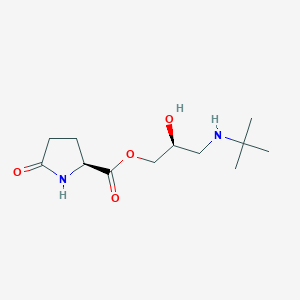
(S)-(S)-3-(tert-Butylamino)-2-hydroxypropyl 5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(S)-3-(tert-Butylamino)-2-hydroxypropyl 5-oxopyrrolidine-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxypropyl group, and a 5-oxopyrrolidine-2-carboxylate moiety. Its distinct configuration and functional groups make it a subject of interest in synthetic chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(S)-3-(tert-Butylamino)-2-hydroxypropyl 5-oxopyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 5-oxopyrrolidine-2-carboxylate moiety: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the tert-butylamino group: This step involves the reaction of the intermediate with tert-butylamine, often under reflux conditions with a suitable solvent like ethanol or methanol.
Addition of the hydroxypropyl group: This can be accomplished through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the intermediate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(S)-3-(tert-Butylamino)-2-hydroxypropyl 5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 5-oxopyrrolidine-2-carboxylate moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
(S)-(S)-3-(tert-Butylamino)-2-hydroxypropyl 5-oxopyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (S)-(S)-3-(tert-Butylamino)-2-hydroxypropyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C12H22N2O4 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
[(2S)-3-(tert-butylamino)-2-hydroxypropyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)13-6-8(15)7-18-11(17)9-4-5-10(16)14-9/h8-9,13,15H,4-7H2,1-3H3,(H,14,16)/t8-,9-/m0/s1 |
Clé InChI |
SSJSESHJOGZWAU-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](COC(=O)[C@@H]1CCC(=O)N1)O |
SMILES canonique |
CC(C)(C)NCC(COC(=O)C1CCC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




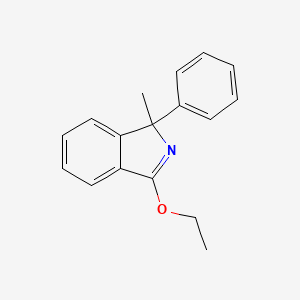
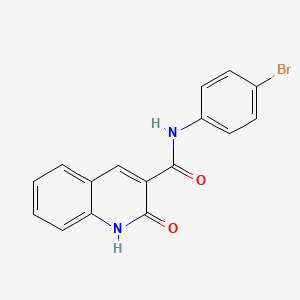
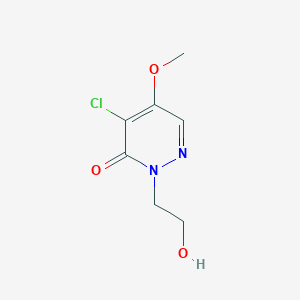
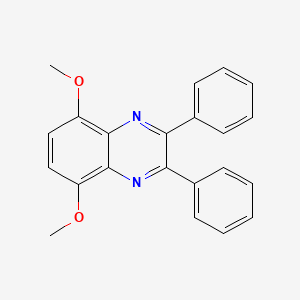
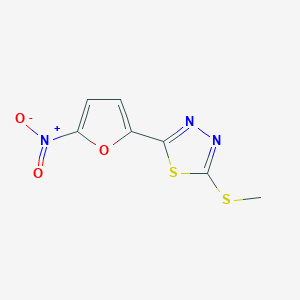
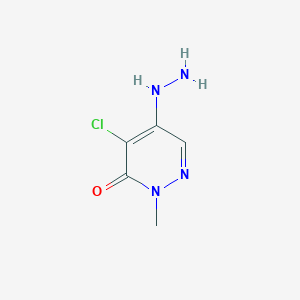
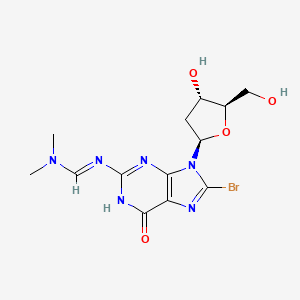


![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)


